
N-(6-メトキシ-1,3-ベンゾチアゾール-2-イル)アダマンタン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的特性
この化合物は、ベンゾチアゾール部分を含むことから、多様な薬理学的特性を示すことが知られています。 ベンゾチアゾール誘導体は、抗菌、抗真菌、抗酸化、および抗菌効果を含む、幅広い生物学的活性を示すことが知られています . また、抗増殖と抗けいれん療法における可能性も探求されています .
医薬品化学
医薬品化学において、N-(6-メトキシ-1,3-ベンゾチアゾール-2-イル)アダマンタン-1-カルボキサミドなどのベンゾチアゾールとその誘導体の構造的多様性により、新規治療薬の研究が可能になります。 この化合物のコア構造は、さまざまな疾患を標的とする生物学的に活性な薬物の合成において不可欠です .
抗炎症アプリケーション
ベンゾチアゾール骨格を持つ化合物は、抗炎症特性について評価されています。 これらの化合物は、胃腸の副作用を最小限に抑えながら、効力を維持することを目的とした、新しい非ステロイド系抗炎症薬(NSAID)の開発研究の一部です .
生化学研究
生化学研究において、N-(6-メトキシ-1,3-ベンゾチアゾール-2-イル)アダマンタン-1-カルボキサミドのベンゾチアゾール環は重要です。 これは、酵素阻害、受容体結合、およびさまざまな生化学経路の調節に関連する研究に関与しています .
有機合成
この化合物は、有機合成で使用され、そのベンゾチアゾールユニットは、潜在的な薬理学的活性を有する複雑な分子の作成に使用されます。 これは、さまざまな複素環化合物を合成するためのビルディングブロックとして役立ちます .
材料科学
材料科学において、この化合物のアダマンタン構造は、新しい材料の開発のために機能化できる剛直な骨格を提供します。 その堅牢性により、特定の特性を持つポリマーまたはコーティングを作成するのに適しています .
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-14-2-3-15-16(7-14)24-18(20-15)21-17(22)19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJLDKBCNBJCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
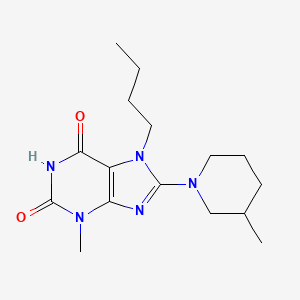
![2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide](/img/structure/B2591815.png)
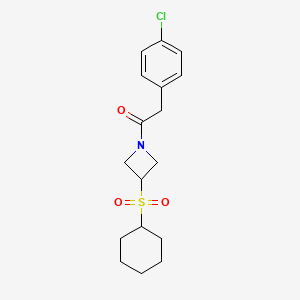
![methyl 3-[(4-methylphenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2591819.png)
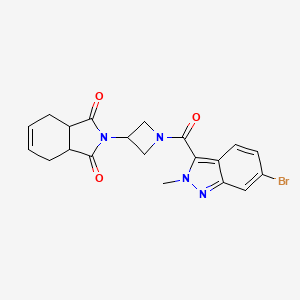
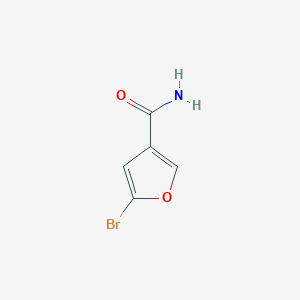
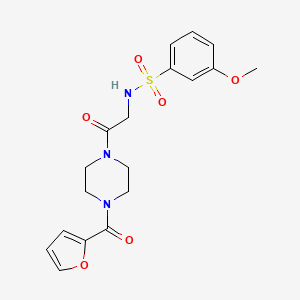
![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2591828.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2591830.png)

![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2591832.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2591834.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2591836.png)
